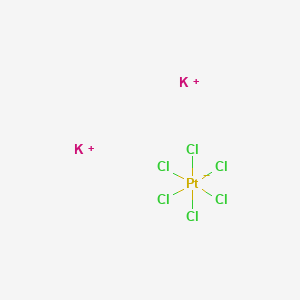











|
REACTION_CXSMILES
|
[Cl-].[K+].[Cl:3][Pt-2:4](Cl)(Cl)(Cl)(Cl)[Cl:5].[K+].[K+].Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+].Cl.NN.[NH2:22][CH:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH:24]1[NH2:29].[OH-].[Na+]>>[CH2:27]1[CH2:28][CH:23]([NH-:22])[CH:24]([NH-:29])[CH2:25][CH2:26]1.[Cl:3][Pt+2:4][Cl:5] |f:0.1,2.3.4,5.6.7,8.9,11.12,13.14|
|


|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC1C(CCCC1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
After overnight stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC(C(C1)[NH-])[NH-].Cl[Pt+2]Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |